5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include pyridine derivatives, cyanophenyl amines, and isoindole precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe or marker to study cellular processes and interactions. Its ability to interact with biological molecules makes it valuable in various assays and experiments.
Medicine: The compound has potential applications in drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins. These interactions can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
When compared to similar compounds, 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
N,N-Bis(4-cyanophenyl)amine derivatives: These compounds share the cyanophenyl amine moiety but differ in other structural aspects.
Pyridylmethyl isoindole derivatives: These compounds contain the pyridylmethyl isoindole core but may have different substituents on the aromatic rings.
Properties
CAS No. |
152264-74-9 |
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Molecular Formula |
C28H17N5O2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-(4-cyano-N-[1,3-dioxo-2-(pyridin-3-ylmethyl)isoindol-5-yl]anilino)benzonitrile |
InChI |
InChI=1S/C28H17N5O2/c29-15-19-3-7-22(8-4-19)33(23-9-5-20(16-30)6-10-23)24-11-12-25-26(14-24)28(35)32(27(25)34)18-21-2-1-13-31-17-21/h1-14,17H,18H2 |
InChI Key |
VIBWDLANWLFIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N(C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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